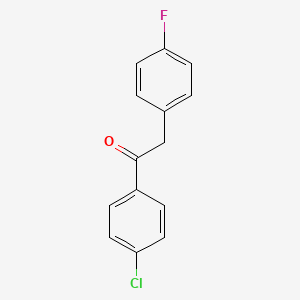

1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone

Description

1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone is a diaryl ethanone derivative featuring a 4-chlorophenyl group at position 1 and a 4-fluorophenyl group at position 2 of the ethanone backbone. This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by procedures for analogous bis(aryl)ethanones in the literature . Key physicochemical properties include:

- Molecular formula: C₁₄H₁₀ClFO

- Molecular weight: 248.68 g/mol

- Spectroscopic data:

The electron-withdrawing chlorine and fluorine substituents enhance the compound's stability and influence its reactivity in further synthetic modifications.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWHNPKDNJHLIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-chlorobenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can introduce nitro groups using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone has shown promise in various biological applications, particularly in medicinal chemistry.

Anticonvulsant Activity

Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. For example, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives synthesized from related compounds have been evaluated for their effectiveness against seizures in animal models. The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the phenyl rings for enhancing anticonvulsant activity .

Interaction with Biomolecules

The electrophilic nature of this compound allows it to interact with various biomolecules. Research suggests that halogenated compounds can form halogen bonds, enhancing binding affinities towards biological targets, which may inform drug design strategies .

Industrial Applications

In addition to its biological significance, this compound serves as an intermediate in the synthesis of other chemical compounds used in agriculture and pharmaceuticals.

Use as an Intermediate

One notable application is its role as an intermediate in the production of fungicides such as cyproconazole. The synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a key precursor for cyproconazole, demonstrates the utility of this compound in agricultural chemistry .

Data Tables

The following table summarizes key findings related to the biological activity and synthesis methods of this compound:

| Application | Details |

|---|---|

| Anticonvulsant Activity | Derivatives show activity against seizures; SAR studies indicate critical structural features. |

| Synthesis Method | Electrophilic aromatic substitution; condensation reactions with chlorobenzaldehyde and fluorobenzaldehyde. |

| Industrial Use | Intermediate for fungicide cyproconazole production; enhances agricultural chemical efficacy. |

Case Study 1: Anticonvulsant Activity Evaluation

A study conducted on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity using standard maximal electroshock (MES) tests. The results indicated that certain derivatives protected a high percentage of mice from seizures at specific dosages, confirming their potential therapeutic applications .

Case Study 2: Synthesis for Agricultural Chemicals

Research focused on synthesizing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone highlighted its efficiency as an intermediate for producing cyproconazole. The study showcased a novel synthetic route that improved yield and reduced by-products, thereby enhancing the overall process efficiency .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone with structurally related compounds:

Key Observations :

Biological Activity

1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone, also known by its CAS number 126866-15-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of chlorine and fluorine substituents on the phenyl rings. This substitution pattern is significant as it influences the compound's biological activity.

Biological Activity Overview

This compound has shown various biological activities, including:

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, demonstrating significant antioxidant properties.

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values suggest a higher potency against U-87 cells compared to MDA-MB-231 cells .

- Enzyme Inhibition : It has been reported to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are crucial targets in neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition are particularly noteworthy, with some derivatives showing values as low as 0.09 μM .

The biological activity of this compound can be attributed to its structural features:

- AChE Inhibition : The presence of halogen atoms (Cl and F) enhances binding affinity to the active site of AChE, thereby inhibiting its activity and increasing acetylcholine levels in synaptic clefts. This mechanism is beneficial for cognitive enhancement in Alzheimer's disease .

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, reducing oxidative stress in cells. This property is vital for protecting cellular components from damage .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Cytotoxicity Assessment : In vitro studies revealed that this compound induces apoptosis in glioblastoma cells, leading to a reduction in cell viability. The mechanism involves mitochondrial dysfunction and activation of caspases .

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative disorders .

- In vivo Studies : Animal models have shown that administration of this compound leads to improved cognitive function and reduced markers of neuroinflammation, supporting its role as a neuroprotective agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using substituted benzoyl chlorides and aromatic precursors. For example, α-bromo-4-chloroacetophenone reacts with fluorinated aromatic amines or thiols under reflux in dry benzene or toluene, with reaction times varying between 5–7 hours . Optimization involves adjusting solvents (e.g., benzene vs. THF), catalysts (AlCl₃ or FeCl₃), and temperature to improve yields (typically 60–80%). Side products like bis-thiazole derivatives may form, requiring chromatographic purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the aromatic rings. For example, ¹H NMR peaks for fluorophenyl protons appear as doublets (δ 7.2–7.8 ppm, J = 8–9 Hz), while chlorophenyl protons show distinct splitting patterns . Mass spectrometry (EI-MS) provides molecular ion peaks at m/z 264.6 (M⁺), with fragmentation patterns consistent with loss of Cl (35.5 Da) and F (19 Da) groups . High-resolution MS (HRMS) or IR spectroscopy can further validate functional groups like the ethanone carbonyl (C=O stretch at ~1680 cm⁻¹) .

Q. What safety precautions are required when handling intermediates like α-bromo-4-chloroacetophenone during synthesis?

- Methodology : Hazardous intermediates necessitate strict PPE (gloves, goggles), fume hood use, and adherence to GHS protocols. For example, α-bromo-4-chloroacetophenone is a lachrymator and skin irritant. Emergency measures include neutralization with 5% sodium bicarbonate and immediate rinsing with water .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data (e.g., NMR chemical shifts)?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra and compare with experimental data. Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl₃) or conformational flexibility. For example, computed ¹³C shifts for the ethanone carbonyl may deviate by 1–3 ppm; iterative refinement of computational models (including solvent corrections) can reconcile differences .

Q. What strategies optimize crystallization for single-crystal X-ray diffraction studies of this compound?

- Methodology : Slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C yields suitable crystals. SHELX software (SHELXL-2018) is used for structure refinement, with attention to twinning and high R-factors (>0.05). Hydrogen bonding between the ethanone carbonyl and aromatic C–H groups (d = 2.8–3.2 Å) stabilizes the lattice .

Q. How do synthetic routes compare in terms of atom economy and environmental impact?

- Methodology : Friedel-Crafts acylation (AlCl₃-catalyzed) achieves 75% atom economy but generates acidic waste. Alternative methods, such as Suzuki-Miyaura coupling of pre-functionalized fragments, reduce waste but require palladium catalysts (e.g., Pd(PPh₃)₄), increasing costs. Lifecycle analysis (LCA) tools like EATOS can quantify trade-offs .

Q. What in vitro assays are suitable for evaluating the bioactivity of derivatives, such as anticancer or enzyme inhibition?

- Methodology : Thiazole derivatives (e.g., compound 38 in ) are tested against cancer cell lines (e.g., MCF-7) via MTT assays. For enzyme inhibition (e.g., USP14), fluorescence-based assays using Ub-AMC substrates quantify IC₅₀ values. Dose-response curves (1–100 µM) and molecular docking (AutoDock Vina) validate binding modes .

Q. How can mechanistic studies differentiate between electrophilic aromatic substitution and radical pathways in fluorophenyl-chlorophenyl coupling?

- Methodology : Radical trapping agents (e.g., TEMPO) and isotopic labeling (¹⁸O in ketone groups) distinguish pathways. Electron paramagnetic resonance (EPR) detects radical intermediates, while kinetic isotope effects (KIE) > 2 indicate non-polar transition states. Computational studies (DFT) map energy barriers for competing mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.